

In-depth Technical Guide: Toxicological and Safety Data for 2-Cyclopropylacetaldehyde

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Compound of Interest

Compound Name: 2-Cyclopropylacetaldehyde

Cat. No.: B049383

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Disclaimer: As of late 2025, a comprehensive toxicological profile for **2-Cyclopropylacetaldehyde** is not available in the public domain. No specific studies detailing quantitative toxicity data (e.g., LD50, NOAEL), in-depth genotoxicity, or repeat-dose toxicity were identified. The following guide summarizes the available hazard information and provides a general toxicological context based on related chemical classes.

Introduction

2-Cyclopropylacetaldehyde (CAS No: 56105-19-2) is a chemical intermediate with a molecular formula of C5H8O. Due to the absence of specific toxicological studies, a complete safety assessment cannot be provided. This document aims to collate the existing hazard classifications and discuss the potential toxicological profile based on the known reactivity of aldehydes and the metabolic pathways of cyclopropyl-containing compounds.

Hazard Identification and Classification

The primary source of hazard information for **2-Cyclopropylacetaldehyde** comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to aggregated data from notifications to the ECHA C&L Inventory, **2-Cyclopropylacetaldehyde** is classified as follows:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
- Serious Eye Damage (Category 1), H318: Causes serious eye damage.

This classification indicates that the substance can cause significant harm if ingested and can result in irreversible damage to the eyes upon contact.

General Toxicology of Short-Chain Aldehydes

Aldehydes are a class of reactive electrophilic compounds known for their potential to cause toxicity. Their toxic mechanisms are generally understood to involve the formation of covalent adducts with biological macromolecules.

Short-chain saturated aldehydes are considered "hard" electrophiles. They tend to react with "hard" biological nucleophiles, such as the primary amine groups on lysine residues in proteins. This interaction can lead to the formation of Schiff bases, potentially disrupting protein structure and function. This reactivity is a likely contributor to the observed oral toxicity and severe eye damage associated with **2-Cyclopropylacetaldehyde**.

Formaldehyde and acetaldehyde, two well-studied short-chain aldehydes, are recognized as genotoxins and are carcinogenic in animal models. Their toxicity is linked to their ability to form adducts with DNA, particularly with deoxyguanosine. While no specific genotoxicity data exists for **2-Cyclopropylacetaldehyde**, this is a potential area of concern for aldehydes as a class.

Potential Metabolism of 2-Cyclopropylacetaldehyde

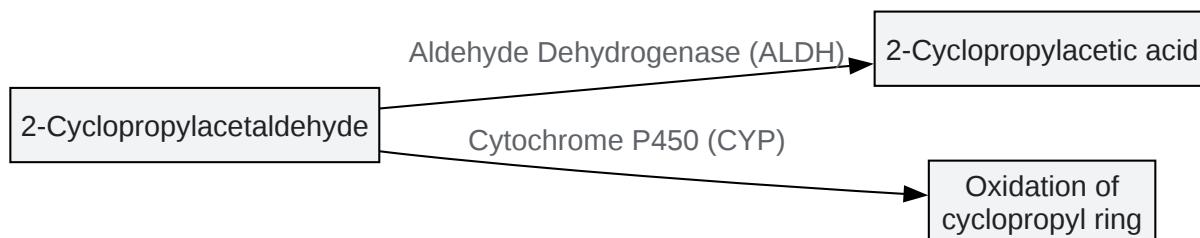
No specific metabolism studies for **2-Cyclopropylacetaldehyde** were found. However, the metabolism of other aldehydes and cyclopropyl-containing compounds can offer insights into its potential biotransformation.

Aldehydes are typically metabolized in the body by a family of enzymes called aldehyde dehydrogenases (ALDHs), which oxidize them to less reactive carboxylic acids. It is plausible that **2-Cyclopropylacetaldehyde** would be metabolized to 2-cyclopropylacetic acid.

The cyclopropyl group itself can be a site of metabolism. While the high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, oxidation of the ring has been observed in some compounds. In some instances, particularly when attached to an amine, the metabolism of a cyclopropyl group can lead to the formation of reactive ring-opened intermediates. These

intermediates can form covalent adducts with proteins, which has been associated with toxicity for some drugs.

A hypothetical metabolic pathway for **2-Cyclopropylacetaldehyde** is presented below. It is important to emphasize that this is a theoretical pathway and has not been experimentally verified.



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Caption: Hypothetical metabolic pathways for **2-Cyclopropylacetaldehyde**.

Data Gaps and Future Research

The current understanding of the toxicological and safety profile of **2-Cyclopropylacetaldehyde** is severely limited by the lack of experimental data. To perform a proper risk assessment, the following studies are essential:

- Acute Toxicity Studies: Determination of LD50 values for oral, dermal, and inhalation routes of exposure.
- Skin and Eye Irritation/Corrosion Studies: To confirm and quantify the GHS classification for eye damage and assess skin irritation potential.
- Genotoxicity Studies: A battery of in vitro tests, such as the Ames test for mutagenicity and an in vitro micronucleus assay for clastogenicity, is necessary. Positive in vitro results would warrant in vivo follow-up studies.
- Repeat-Dose Toxicity Studies: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) following sub-acute or sub-chronic exposure.

- Metabolism and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and identify any potentially toxic metabolites.

Conclusion

Based on the available GHS data, **2-Cyclopropylacetaldehyde** is considered harmful if swallowed and poses a risk of serious eye damage. Due to the complete absence of quantitative toxicological data and detailed experimental studies, a comprehensive safety and risk assessment cannot be conducted. The information on related aldehydes and cyclopropyl-containing compounds suggests that the toxicological profile is likely driven by the reactivity of the aldehyde group and potential metabolism of the cyclopropyl ring. However, without specific data for **2-Cyclopropylacetaldehyde**, any further conclusions would be speculative. The generation of robust experimental data is critical for a thorough understanding of the toxicological properties of this compound.

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